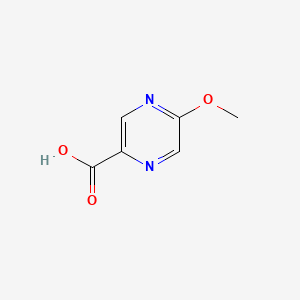

5-Methoxypyrazine-2-carboxylic acid

Descripción

Significance of Pyrazine (B50134) Heterocycles in Pharmaceutical and Materials Science

The pyrazine ring is a privileged structure in medicinal chemistry, forming the core of several clinically important drugs. nih.govdoaj.org Its presence is associated with diverse pharmacological activities, including anticancer, antimicrobial, antidiabetic, and diuretic effects. nih.govresearchgate.net The nitrogen atoms in the pyrazine ring can act as hydrogen bond acceptors, influencing the molecule's interaction with biological targets. nih.gov This has made pyrazine derivatives a focal point in drug discovery and design. nih.govdoaj.orgscispace.comnih.gov

In the field of materials science, pyrazine-based molecules are explored for their potential in creating novel functional materials. science.govacs.org Their ability to participate in coordination with metal ions has led to the development of coordination polymers and metal-organic frameworks (MOFs) with interesting magnetic and adsorption properties. acs.org The electronic properties of pyrazine derivatives also make them candidates for applications in nonlinear optics. science.gov

Overview of Carboxylic Acid Functionalization within Pyrazine Scaffolds

The introduction of a carboxylic acid group onto a pyrazine ring significantly modifies its chemical properties and potential applications. Carboxylic acid functionalization allows for the formation of amides, esters, and other derivatives, providing a versatile handle for further chemical modification. researchgate.netresearchgate.net This functionalization is a key strategy in the synthesis of complex molecules, including active pharmaceutical ingredients. researchgate.netresearchgate.net The carboxylic acid group, in conjunction with the pyrazine nitrogens, can also participate in various non-covalent interactions, such as hydrogen bonding, which are crucial for crystal engineering and the design of supramolecular assemblies. rsc.orgnih.govacs.orgnih.gov

Research Trajectory of 5-Methoxypyrazine-2-carboxylic acid and Related Analogues

Research into this compound and its analogues has been driven by their utility as building blocks in the synthesis of more complex molecules, particularly in the pharmaceutical industry. nih.govacs.orgepo.orggoogleapis.com Analogues such as 5-methylpyrazine-2-carboxylic acid serve as intermediates in the synthesis of drugs for treating conditions like diabetes and high cholesterol. google.com The methoxy (B1213986) group at the 5-position of the pyrazine ring influences the electronic properties of the molecule, which can in turn affect its reactivity and biological activity. The study of this compound and its derivatives continues to be an active area of research, with a focus on developing new synthetic methodologies and exploring their potential in various applications. nih.govacs.orgepo.orggoogleapis.com

Interactive Data Table: Properties of this compound

| Property | Value |

| Molecular Formula | C6H6N2O3 |

| Molecular Weight | 154.12 g/mol |

| CAS Number | 40155-42-8 |

| Melting Point | 197.5-199.5 °C |

| Appearance | Light yellow to Brown to Dark green powder to crystal |

Data sourced from multiple chemical suppliers and databases. chemdad.comchemfish.comchemicalbook.comsigmaaldrich.combldpharm.comoakwoodchemical.comtcichemicals.com

Structure

2D Structure

Propiedades

IUPAC Name |

5-methoxypyrazine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O3/c1-11-5-3-7-4(2-8-5)6(9)10/h2-3H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVGVOPNUEFTVQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(N=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90672038 | |

| Record name | 5-Methoxypyrazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90672038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40155-42-8 | |

| Record name | 5-Methoxy-2-pyrazinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40155-42-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methoxy-2-pyrazinecarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040155428 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Methoxypyrazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90672038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Methoxypyrazine-2-carboxylic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-METHOXY-2-PYRAZINECARBOXYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/59BH2L3SRF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 5 Methoxypyrazine 2 Carboxylic Acid and Its Precursors

Established Synthetic Pathways for the Pyrazine (B50134) Carboxylic Acid Core

The synthesis of the pyrazine carboxylic acid core, a critical component of the target molecule, can be achieved through several established methods. These pathways range from direct oxidation of precursor molecules to more complex multi-step sequences.

Oxidation Reactions for Carboxylic Acid Formation

A primary method for introducing a carboxylic acid group onto an aromatic ring is through the oxidation of an existing alkyl side chain. libretexts.orgorganic-chemistry.org This approach is widely applicable in the synthesis of pyrazine carboxylic acids. For instance, a methyl group attached to the pyrazine ring can be directly oxidized to a carboxylic acid function using strong oxidizing agents. libretexts.org

Common oxidizing agents for this transformation include potassium permanganate (KMnO₄) and Jones reagent (CrO₃ in sulfuric acid). libretexts.org The direct oxidation of 2,5-dimethylpyrazine is one such route, although it can sometimes lead to the formation of pyrazine-2,5-dicarboxylic acid as a byproduct, requiring controlled reaction conditions to achieve selectivity. technoarete.org Another strategy involves the oxidation of benzyl chlorides or bromides to the corresponding benzoic acids using hydrogen peroxide with a sodium tungstate catalyst. organic-chemistry.org While not specific to pyrazine, this highlights the variety of oxidative methods available for converting benzylic positions to carboxylic acids.

The general scheme for this type of reaction is as follows: Pyrazine-CH₃ + [Oxidizing Agent] → Pyrazine-COOH

Electrochemical Synthesis Routes for Pyrazine Carboxylic Acids

Electrochemical methods offer a green and efficient alternative for organic synthesis, including the preparation of pyrazine derivatives. researchgate.net These reactions utilize electron transfer at an electrode surface to drive oxidation-reduction processes, often avoiding the need for harsh chemical oxidants. researchgate.net

The electrochemical synthesis of pyrazine-2,3-dicarboxylic acid has been studied, demonstrating the viability of this approach for creating carboxylated pyrazines. Another example is the electrochemical synthesis of acetylpyrazines, where sulfate (B86663) radicals generated via electrolysis react with pyruvic acid and protonated pyrazines. indexcopernicus.com While this example produces a ketone, it illustrates the principle of using electrochemistry to functionalize the pyrazine ring under acidic conditions. These methods provide a high degree of control over the reaction and can be more environmentally friendly than traditional oxidative techniques. researchgate.net

Multi-step Syntheses from Readily Available Pyrazine Derivatives

Complex pyrazine carboxylic acids are often built through multi-step synthetic sequences starting from simpler, commercially available pyrazine derivatives. These syntheses allow for the precise installation of various functional groups.

One common strategy involves the functionalization of a pre-existing pyrazine core. For example, 5-methylpyrazine-2-carboxylic acid has been synthesized from 2,5-dimethylpyrazine through a sequence of chlorination, esterification, hydrolysis (alkalisis), and oxidation. chinjmap.com Other approaches start with pyrazine-2-carboxylic acid itself and modify it to create more complex derivatives. This can involve converting the carboxylic acid to an acid chloride, which is then reacted with various amines or anilines to form amides. nih.govorientjchem.org These amide derivatives can possess significant biological activity. nih.gov

A different multi-step approach involves building the pyrazine ring from acyclic precursors. For instance, reacting methylglyoxal with 2-amino malonamide can lead to 3-hydroxy-5-methylpyrazine-2-carboxylic acid, which can then be further modified. google.com

Catalytic Approaches in Pyrazine Carboxylic Acid Synthesis

Catalysis plays a pivotal role in modern organic synthesis, offering efficient and selective routes to complex molecules. Both vanadium- and palladium-based catalysts have been instrumental in the synthesis and derivatization of pyrazine carboxylic acids.

Vanadium-containing Catalysts in Oxidation Reactions

Vanadium complexes have been identified as potent catalysts for oxidation reactions, particularly in combination with hydrogen peroxide. narod.rumdpi.com A notable system involves a vanadium derivative, hydrogen peroxide (H₂O₂), and pyrazine-2-carboxylic acid (PCA) as a co-catalyst in the presence of oxygen. rsc.orgresearchgate.net This reagent combination is effective for the oxidation of various organic substrates, including alkanes, under mild conditions. narod.rursc.org

The proposed mechanism suggests that the reaction is initiated by hydroxyl radicals generated from the interaction of hydrogen peroxide with the vanadium-PCA system. epa.gov The pyrazine-2-carboxylic acid facilitates the catalytic cycle, likely by assisting in the reduction of V(V) to V(IV) species, which then reacts with another molecule of H₂O₂ to produce the reactive hydroxyl radical. narod.ruresearchgate.net While this system often uses PCA as a component, the principles demonstrate the efficacy of vanadium catalysts in promoting oxidations that are fundamental to forming carboxylic acids.

| Catalyst System Component | Function |

| Vanadium Derivative (e.g., n-Bu₄NVO₃) | Primary catalyst for activating H₂O₂ rsc.org |

| Hydrogen Peroxide (H₂O₂) | Oxidant, source of hydroxyl radicals narod.ru |

| Pyrazine-2-carboxylic acid (PCA) | Co-catalyst, facilitates the V(V)/V(IV) redox cycle researchgate.net |

| Oxygen (O₂) | Participates in the oxygenation reaction narod.ru |

Palladium-catalyzed Cross-coupling Reactions in Derivative Synthesis

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they have been extensively applied in pyrazine chemistry. rsc.orgacs.org These reactions allow for the direct attachment of aryl, vinyl, or alkyl groups to the pyrazine ring, enabling the synthesis of a vast array of derivatives.

Common palladium-catalyzed reactions used in this context include:

Suzuki Coupling: This reaction couples a halopyrazine with an organoboron reagent (e.g., a boronic acid). It has been used to synthesize bi-aryl pyrazine derivatives, which are of interest in medicinal chemistry. rsc.orgnih.gov

Stille Coupling: This involves the reaction of a stannylated pyrazine with an organic halide. It is a versatile method for C-C bond formation in pyrazine chemistry. rsc.org

Sonogashira Coupling: This reaction couples a terminal alkyne with a halopyrazine, providing a route to alkynyl-substituted pyrazines. Chloropyrazine has been shown to be an excellent substrate for this reaction. rsc.org

Negishi Coupling: This method utilizes an organozinc reagent to couple with a halopyrazine. rsc.org

These cross-coupling reactions are typically performed on halogenated pyrazine precursors. For example, 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide can be coupled with various aryl boronic acids via a Suzuki reaction to generate a library of derivatives. mdpi.com This highlights the modularity of using palladium catalysis to build molecular complexity on a pyrazine carboxylic acid scaffold.

| Reaction Type | Pyrazine Substrate | Coupling Partner | Resulting Bond |

| Suzuki Coupling | Halopyrazine | Organoboron Compound | C-C |

| Stille Coupling | Stannylpyrazine or Halopyrazine | Organotin Compound or Organic Halide | C-C |

| Sonogashira Coupling | Halopyrazine | Terminal Alkyne | C-C (alkynyl) |

| Negishi Coupling | Halopyrazine | Organozinc Compound | C-C |

Green Chemistry Principles in the Synthesis of Pyrazine Carboxylic Acids

The application of green chemistry principles to the synthesis of pyrazine carboxylic acids and their derivatives is an area of increasing focus, aiming to reduce the environmental impact of chemical processes. Key principles that are particularly relevant include the use of safer solvents, alternative energy sources, and atom-economical reactions.

Safer Solvents and Reaction Media:

Traditional organic syntheses often rely on volatile and potentially toxic organic solvents. Green chemistry encourages the use of more benign alternatives. For the synthesis of pyrazine derivatives, several greener solvent systems have been explored:

Polyethylene Glycol (PEG): PEG has been demonstrated as an effective and environmentally friendly solvent for nucleophilic aromatic substitution reactions on nitrogen-containing heterocycles. nih.gov It is non-toxic, biodegradable, and has low volatility. nih.gov

Deep Eutectic Solvents (DESs): DESs are mixtures of compounds that have a much lower melting point than their individual components. They are often biodegradable, have low toxicity, and can be derived from renewable resources. Choline chloride-based DESs have been successfully used as both solvents and catalysts for the synthesis of pyrazine derivatives.

Water: When feasible, water is an ideal green solvent due to its non-toxicity, availability, and non-flammability. Microwave-assisted organic synthesis in water, sometimes with an organic co-solvent to address solubility issues, has been successfully applied to the synthesis of pyrazine derivatives. acs.org

Alternative Energy Sources:

Microwave Irradiation: Microwave-assisted synthesis has emerged as a powerful tool in green chemistry. acs.orgnih.govnih.govrsc.orgaip.org It often leads to significantly reduced reaction times, increased yields, and can enable reactions to proceed under solvent-free conditions. nih.govrsc.org For the synthesis of quinoxalines and pyrido[2,3b]pyrazines, microwave irradiation has been shown to provide good yields in short reaction times without the need for a catalyst. nih.gov

Atom Economy:

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. Syntheses that proceed via addition and cyclization reactions tend to have higher atom economy than multi-step syntheses involving protecting groups and generating significant waste. One-pot syntheses, where multiple reaction steps are carried out in the same vessel, are also a key strategy for improving atom economy and reducing waste.

Optimization of Reaction Conditions and Yield Enhancement Strategies

Optimizing reaction conditions is crucial for maximizing the yield and purity of 5-methoxypyrazine-2-carboxylic acid and minimizing the formation of byproducts. Key parameters that are typically optimized include temperature, solvent, catalyst, and reactant stoichiometry.

Temperature: The reaction temperature can have a significant impact on both the reaction rate and selectivity. For instance, in the dehydrogenative coupling of 2-aminoalcohols to form pyrazines, lowering the reaction temperature from 150 °C to 125 °C in some cases led to quantitative product formation. nih.govacs.org

Solvent: The choice of solvent can influence the solubility of reactants and intermediates, as well as the reaction mechanism. In a study on the synthesis of pyrazinamide derivatives, tert-amyl alcohol was found to be a greener solvent that provided a high product yield. nih.gov

Catalyst and Base: The selection of an appropriate catalyst and base is critical for many of the steps in pyrazine synthesis. In the synthesis of pyrazines from β-amino alcohols, screening of different manganese pincer complexes as catalysts and various bases was performed to identify the optimal combination for achieving high yields. nih.govacs.org

Reactant Stoichiometry: The molar ratio of reactants can affect the conversion and selectivity of a reaction. For example, in the cyanation of 2,3-dichloropyridine, varying the amount of the cyanide source and activating agent can influence the yield of the desired product. google.com

Yield Enhancement Strategies:

Several strategies can be employed to enhance the yield of the desired product:

Microwave-Assisted Synthesis: As mentioned previously, the use of microwave irradiation can significantly improve yields and reduce reaction times. acs.orgnih.govnih.govrsc.orgaip.org

Efficient Purification Techniques: The use of appropriate purification methods, such as chromatography or crystallization, is essential for isolating the target compound in high purity, which in turn affects the final calculated yield.

Systematic Optimization Studies: A systematic approach to optimizing reaction conditions, such as a Design of Experiments (DoE) methodology, can efficiently identify the optimal set of parameters to maximize the yield.

Below is an interactive data table summarizing the optimization of reaction conditions for the synthesis of 2,5-diphenylpyrazine from 2-phenylglycinol, which serves as a model for pyrazine synthesis optimization. nih.govacs.org

| Entry | Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Complex 2 (2 mol %) | KH (3 mol %) | Toluene | 150 | 24 | 99 |

| 2 | Complex 2 (2 mol %) | KH (3 mol %) | THF | 150 | 24 | 90 |

| 3 | Complex 2 (2 mol %) | KH (3 mol %) | 1,4-dioxane | 150 | 24 | 95 |

| 4 | Complex 2 (2 mol %) | KH (3 mol %) | Toluene | 125 | 24 | 100 |

| 5 | Complex 2 (2 mol %) | KH (3 mol %) | Toluene | 150 | 12 | 100 |

Derivatization and Analog Synthesis of 5 Methoxypyrazine 2 Carboxylic Acid Scaffolds

Formation of Pyrazine (B50134) Carboxamides and Hydrazides

The carboxylic acid moiety of the pyrazine scaffold is a prime site for modification, most commonly through the formation of amide and hydrazide linkages. These reactions are fundamental in medicinal chemistry for creating libraries of compounds with diverse biological activities.

Synthesis of Hydrazide Derivatives (e.g., 5-methylpyrazine-2-carbohydrazide)

A key intermediate for building more complex heterocyclic systems is the pyrazine carbohydrazide (B1668358). The synthesis of these derivatives is typically achieved through a two-step process. First, the parent pyrazinoic acid, such as 5-methylpyrazinoic acid, is esterified, often with ethanol (B145695) or methanol, to produce the corresponding ethyl or methyl pyrazinoate. itmedicalteam.plchemicalbook.com This ester then undergoes reaction with hydrazine (B178648) hydrate, usually under reflux conditions, to yield the desired carbohydrazide, for instance, 5-methylpyrazine-2-carbohydrazide (B1341549). itmedicalteam.plresearchgate.net This straightforward methodology has been employed to synthesize series of 5-methylpyrazine-2-carbohydrazide derivatives for further investigation. researchgate.net

Table 1: Synthesis of 5-methylpyrazine-2-carbohydrazide Derivatives

This interactive table outlines the derivatives synthesized from 5-methylpyrazine-2-carbohydrazide by condensation with various aromatic aldehydes.

| Compound ID | Reactant (Substituted Aromatic Aldehyde) | Resulting Derivative |

|---|---|---|

| PM 8 | 2-Nitrobenzaldehyde | Derivative with 2-nitrobenzylidene substitution |

| PM 9 | 3-Nitrobenzaldehyde | Derivative with 3-nitrobenzylidene substitution |

| PM 10 | 4-Nitrobenzaldehyde | Derivative with 4-nitrobenzylidene substitution |

Data sourced from Miniyar P. B .et al. itmedicalteam.pl

Amidation Reactions with Various Amine Nucleophiles (e.g., Aminothiazoles, Anilines, Piperazines)

Amidation, the reaction of the pyrazine carboxylic acid or its activated form with an amine, is a widely used strategy to generate diverse molecular structures. Various amine nucleophiles, including anilines and piperazines, have been successfully coupled with pyrazine-2-carboxylic acid scaffolds. nih.govrjpbcs.com

For example, a series of substituted amides were prepared through the condensation of 5-tert-butyl- and 6-chloropyrazine-2-carboxylic acid chlorides with a range of substituted anilines, such as 2-methylaniline, 3-bromoaniline, and 3,5-bis(trifluoromethyl)aniline. nih.gov Similarly, novel pyrazine-2-carboxylic acid derivatives have been synthesized by coupling substituted pyrazine-2-carboxylic acids (e.g., 5-methylpyrazine-2-carboxylic acid) with various N-heteroarylpiperazines. rjpbcs.com These reactions highlight the utility of the pyrazine scaffold in generating libraries of compounds for structure-activity relationship studies. nih.gov

Table 2: Examples of Amidation Reactions on the Pyrazine-2-Carboxylic Acid Scaffold

This interactive table provides examples of amide derivatives synthesized from various pyrazine-2-carboxylic acids and amine nucleophiles.

| Pyrazine Acid Derivative | Amine Nucleophile | Resulting Amide Product |

|---|---|---|

| 5-tert-butyl-6-chloropyrazine-2-carboxylic acid | 3,5-bis(trifluoromethyl)aniline | 3,5-bis(trifluoromethyl)phenyl amide of 5-tert-butyl-6-chloropyrazine-2-carboxylic acid (2o) |

| 6-chloropyrazine-2-carboxylic acid | 3-methylaniline | 3-methylphenyl amide of 6-chloropyrazine-2-carboxylic acid (2d) |

| 5-methylpyrazine-2-carboxylic acid | N-(2-methylpyridin-4-yl)piperazine | (5-methylpyrazin-2-yl)(4-(2-methylpyridin-4-yl)piperazin-1-yl)methanone (P1) |

| 3-aminopyrazine-2-carboxylic acid | N-(6-aminopyrimidin-4-yl)piperazine | (3-aminopyrazin-2-yl)(4-(6-aminopyrimidin-4-yl)piperazin-1-yl)methanone (P10) |

Data sourced from Doležal, M. et al. nih.gov and Kumar, G. et al. rjpbcs.com

Application of Coupling Reagents in Amide/Hydrazide Bond Formation (e.g., T3P)

Modern organic synthesis relies on efficient coupling reagents to facilitate amide bond formation under mild conditions. Propanephosphonic acid anhydride (B1165640), commonly known as T3P®, has emerged as an exceptional reagent for this purpose. ribbitt.com T3P® is favored for its high reactivity, ease of use, and the generation of water-soluble byproducts, which simplifies product purification. ribbitt.comorganic-chemistry.org It demonstrates excellent reaction selectivity and leads to high yields and purities, with minimal epimerization, a crucial advantage when working with chiral substrates. ribbitt.comorganic-chemistry.orgresearchgate.net

T3P® has been effectively utilized in the synthesis of pyrazine-2-carboxamide derivatives. In a typical procedure, T3P® is added to a mixture of the pyrazine-2-carboxylic acid, an amine (such as an N-heteroarylpiperazine hydrochloride), and a base like diisopropylethylamine in a suitable solvent like DMF. rjpbcs.com This method provides a robust and scalable approach for generating amide libraries from the pyrazine scaffold. rjpbcs.comorganic-chemistry.org The reagent activates the carboxylic acid by converting the hydroxyl group into a good leaving group, facilitating the nucleophilic attack by the amine. ribbitt.com

Creation of Complex Heterocyclic Systems from 5-Methoxypyrazine-2-carboxylic acid Scaffolds

The pyrazine carbohydrazide and carboxamide derivatives serve as valuable precursors for constructing more elaborate heterocyclic systems, expanding the chemical space accessible from the initial scaffold.

Cyclization Reactions to Form Oxadiazoles and Diazacycloalkanes

The carbohydrazide derivatives of pyrazine are key starting materials for synthesizing 1,3,4-oxadiazoles. A common and efficient method involves the cyclodehydration of acylhydrazides. biointerfaceresearch.com T3P® has proven to be an effective reagent for this transformation, enabling the one-pot synthesis of 2-amino-1,3,4-oxadiazoles from acylhydrazides and isocyanates. ias.ac.in This approach is valued for its mild, non-toxic, and environmentally benign conditions. ias.ac.in The general strategy for forming 2,5-disubstituted 1,3,4-oxadiazoles often involves the cyclization of N,N′-diacylhydrazines using various dehydrating agents. biointerfaceresearch.com

Furthermore, pyrazine derivatives can be elaborated into fused heterocyclic systems containing diazacycloalkanes. Research has demonstrated the synthesis of 3-pyrazinyl-1,2,4-triazolo[4,3-a]-1,3-diazacycloalkanes, which represent a complex, multi-ring structure built upon the pyrazine core. osi.lv

Incorporation into Multi-ring Systems

The derivatization of the pyrazine-2-carboxylic acid scaffold readily allows for its incorporation into larger, multi-ring systems. The formation of the previously mentioned oxadiazole and triazolo-diazacycloalkane rings are prime examples of this strategy. ias.ac.inosi.lv Another significant approach is through cross-coupling reactions. For instance, Suzuki cross-coupling has been employed to synthesize 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides. mdpi.com This reaction involves coupling a bromo-substituted pyrazine-thiophene amide with various aryl boronic acids, effectively linking the pyrazine unit to other aromatic systems through a thiophene (B33073) bridge. mdpi.com Such synthetic strategies are crucial for developing novel molecular architectures with tailored electronic and biological properties. researchgate.netmdpi.com

Rational Design and Synthesis of Novel Analogues

The rational design of novel analogues of this compound is a methodical process that leverages an understanding of structure-activity relationships (SAR) to create compounds with enhanced biological activities. This approach often involves the modification of the pyrazine ring, the carboxylic acid group, or the methoxy (B1213986) group to optimize interactions with biological targets.

A notable strategy in the design of pyrazine derivatives is the hybridization of the pyrazine scaffold with other pharmacologically active moieties. For instance, researchers have designed and synthesized derivatives of ligustrazine, a naturally occurring pyrazine, with flavonoids and deoxycholic acid to develop new antitumor agents. nih.gov Similarly, the synthesis of pyrazine derivatives incorporating cinnamic acid has been explored for their potential as HCV NS5B RdRp inhibitors. nih.gov

In the context of antimicrobial drug discovery, novel pyrazine-2-carboxylic acid derivatives have been synthesized by coupling various substituted pyrazine-2-carboxylic acids with different piperazine (B1678402) derivatives. rjpbcs.com This approach has yielded compounds with significant antioxidant and antimicrobial activities. For example, the compound (3-aminopyrazin-2-yl)(4-(6-aminopyrimidin-4-yl)piperazin-1-yl)methanone demonstrated good antioxidant and moderate antimicrobial activity, while (4-(6-aminopyrimidin-4-yl)piperazin-1-yl)(5-methylpyrazin-2-yl)methanone showed the highest antimicrobial activity among the tested compounds. rjpbcs.com

The synthesis of these rationally designed analogues often involves multi-step reaction sequences. A common approach is the amidation of the carboxylic acid group of a pyrazine-2-carboxylic acid derivative. This can be achieved using a coupling reagent such as propyl phosphonic anhydride (T3P) to facilitate the reaction between the carboxylic acid and a primary or secondary amine. rjpbcs.com Other synthetic strategies include the homolytic aroylation of the pyrazine nucleus to introduce various substituted aromatic groups. nih.gov

The design of dual inhibitors targeting multiple biological pathways is another facet of rational drug design. For example, novel nih.govmdpi.comtandfonline.comtriazolo[4,3-a]pyrazine derivatives have been designed and synthesized as dual inhibitors of c-Met and VEGFR-2 kinases, which are implicated in cancer progression. nih.gov The most promising compound from this series, 17l , exhibited excellent antiproliferative activities against several cancer cell lines. nih.gov

The following table summarizes some of the rationally designed pyrazine derivatives and their reported biological activities:

| Compound/Derivative Class | Modification Strategy | Target/Biological Activity |

| Ligustrazine-deoxycholic acid/cholic acid derivatives | Hybridization of ligustrazine with bile acids | Antitumor activity nih.gov |

| Cinnamate-pyrazine derivatives | Hybridization with cinnamic acid | HCV NS5B RdRp inhibition nih.gov |

| Pyrazine-2-carboxylic acid-piperazine derivatives | Amidation with various piperazines | Antioxidant and antimicrobial activity rjpbcs.com |

| 5-Aroylpyrazine-2-carboxylic acid derivatives | Homolytic aroylation of the pyrazine nucleus | Antituberculotic and antifungal activity nih.gov |

| nih.govmdpi.comtandfonline.comtriazolo[4,3-a]pyrazine derivatives | Fusion of a triazole ring to the pyrazine core | Dual c-Met/VEGFR-2 kinase inhibition nih.gov |

Combinatorial Chemistry Approaches in Derivative Library Generation

Combinatorial chemistry offers a powerful platform for the rapid synthesis of large and diverse libraries of compounds, which can be screened for biological activity. While specific applications of combinatorial chemistry to generate libraries of this compound derivatives are not extensively documented in the reviewed literature, the principles of this approach are highly relevant to the exploration of this chemical space.

The rapid development in combinatorial chemistry is acknowledged as a significant factor that will contribute to the discovery of novel pyrazine derivatives with valuable biological activities. nih.gov A key advantage of this approach is the ability to systematically explore a wide range of structural diversity around a core scaffold.

An example of a combinatorial approach in a related heterocyclic system is the three-component reaction of an aldehyde, 1H-indazol-6-amine, and a 1,3-dicarbonyl compound to generate pyrazoloquinoline and pyrazoloacridine (B1679931) derivatives with high regioselectivity. nih.gov This type of multi-component reaction is a hallmark of combinatorial synthesis, allowing for the efficient construction of complex molecules from simple building blocks.

For the this compound scaffold, a combinatorial library could be generated by reacting the core molecule with a diverse set of building blocks. For example, the carboxylic acid functional group could be converted to an amide by reacting it with a library of different amines. Similarly, if a suitable reactive handle were introduced on the pyrazine ring, a variety of substituents could be introduced through cross-coupling reactions.

The generation of such a library would enable a high-throughput screening campaign to identify hit compounds with desired biological activities. Subsequent optimization of these hits, guided by SAR data, could then lead to the development of potent and selective drug candidates. The successful application of combinatorial chemistry in other areas of medicinal chemistry suggests that it holds significant potential for the future exploration of this compound derivatives.

Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (e.g., ¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. While specific experimental spectra for 5-Methoxypyrazine-2-carboxylic acid are not widely published in readily available literature, the expected chemical shifts and multiplicities can be predicted based on the compound's structure and data from analogous pyrazine (B50134) derivatives. nist.govgoogleapis.com

¹H-NMR Spectroscopy: The proton NMR spectrum is expected to show three distinct signals corresponding to the different types of protons in the molecule. The acidic proton of the carboxylic acid group is anticipated to appear as a broad singlet far downfield, typically in the 10-13 ppm range. acs.org The two aromatic protons on the pyrazine ring are in different chemical environments and would likely appear as distinct singlets or doublets, typically between 8.0 and 9.0 ppm. The three protons of the methoxy (B1213986) group are equivalent and would present as a sharp singlet further upfield, generally around 3.8–4.1 ppm. mdpi.com

¹³C-NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments. For this compound, six distinct signals are expected. The carbon of the carboxyl group (C=O) would be the most downfield signal. The four carbons of the pyrazine ring would have characteristic shifts, with the carbon attached to the methoxy group appearing at a higher field compared to the others due to the shielding effect of the oxygen atom. The methoxy carbon would be the most upfield signal. sigmaaldrich.com

Predicted ¹H and ¹³C NMR Data The following table is based on established chemical shift ranges and data for structurally similar compounds. googleapis.comacs.org Experimental values may vary based on solvent and other conditions.

| Atom Type | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Notes |

| ¹H-NMR | |||

| -COOH | 10.0 - 13.0 | Broad Singlet | Position is concentration and solvent dependent. |

| Pyrazine-H | 8.0 - 9.0 | Singlet / Doublet | Two distinct signals for the two ring protons. |

| -OCH₃ | 3.8 - 4.1 | Singlet | Sharp signal integrating to 3 protons. mdpi.com |

| ¹³C-NMR | |||

| -COOH | 160 - 170 | Carboxylic acid carbon. | |

| Pyrazine-C | 130 - 160 | Four distinct signals for the ring carbons. | |

| -OCH₃ | 50 - 60 | Methoxy carbon. |

Infrared (IR) Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands confirming its key structural features.

The most prominent features would be a very broad absorption band in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid. googleapis.com A strong, sharp absorption band is expected between 1700 and 1725 cm⁻¹ corresponding to the C=O (carbonyl) stretching of the carboxylic acid group. googleapis.comepo.org Additionally, characteristic C-O stretching vibrations for the methoxy group and the carboxylic acid would appear in the fingerprint region, typically between 1200 and 1300 cm⁻¹. Aromatic C-H and C=N stretching vibrations from the pyrazine ring would also be present. epo.org

Typical IR Absorption Bands for this compound The following data represents typical frequency ranges for the specified functional groups. googleapis.commdpi.com

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H Stretch | 2500 - 3300 | Broad, Strong |

| Carboxylic Acid | C=O Stretch | 1700 - 1725 | Strong, Sharp |

| Methoxy / Carboxylic Acid | C-O Stretch | 1200 - 1300 | Medium to Strong |

| Pyrazine Ring | C=N / C=C Stretch | 1400 - 1600 | Medium to Weak |

| Aromatic / Alkyl | C-H Stretch | 2850 - 3100 | Medium to Weak |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (e.g., LC-MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound (molecular formula C₆H₆N₂O₃), the exact monoisotopic mass is 154.03784 Da. google.tt

In a typical Liquid Chromatography-Mass Spectrometry (LC-MS) analysis using electrospray ionization (ESI), the compound would be detected as a protonated molecule [M+H]⁺ with an m/z of approximately 155.045. google.tt Other adducts, such as the sodium adduct [M+Na]⁺ (m/z 177.027) or the potassium adduct [M+K]⁺ (m/z 193.001), may also be observed. google.tt

Collision-induced dissociation (CID) of the parent ion would lead to a characteristic fragmentation pattern. Common fragmentation pathways for carboxylic acids include the loss of a hydroxyl group (-17 Da) or the loss of the entire carboxyl group as COOH (-45 Da). ambeed.com Other potential fragmentations could involve the loss of the methoxy group or cleavages within the pyrazine ring. Analysis of these fragments helps to confirm the molecular structure.

Predicted ESI-MS Adducts for this compound Data predicted by computational tools. google.tt

| Adduct | Formula | Predicted m/z |

| [M+H]⁺ | [C₆H₇N₂O₃]⁺ | 155.04512 |

| [M+Na]⁺ | [C₆H₆N₂O₃Na]⁺ | 177.02706 |

| [M+K]⁺ | [C₆H₆N₂O₃K]⁺ | 193.00100 |

| [M-H]⁻ | [C₆H₅N₂O₃]⁻ | 153.03056 |

X-ray Crystallography for Solid-State Structural Determination and Polymorphism Analysis

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid, crystalline form. This technique can provide precise bond lengths, bond angles, and details of intermolecular interactions, such as hydrogen bonding.

As of now, the specific crystal structure of this compound has not been reported in publicly accessible crystallographic databases. However, studies on similar molecules, such as pyrazine-2,5-dicarboxylic acid, reveal that pyrazine rings can engage in extensive hydrogen bonding networks involving the carboxylic acid groups and water molecules, often forming layered structures.

An X-ray diffraction study of this compound would confirm the planarity of the pyrazine ring and the conformation of the carboxylic acid and methoxy substituents. Furthermore, such an analysis would be crucial for identifying and characterizing potential polymorphs—different crystalline forms of the same compound—which can have different physical properties. The study of a related compound, 5-methoxy-1H-indole-2-carboxylic acid, has shown the existence of different polymorphs with distinct hydrogen bonding patterns.

Elemental Analysis for Compound Purity and Composition Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (typically Carbon, Hydrogen, and Nitrogen) in a compound. This data is used to verify the empirical formula and assess the purity of a synthesized sample. For a new compound to be considered pure, the experimentally determined elemental percentages should typically be within ±0.4% of the theoretically calculated values.

The theoretical elemental composition of this compound, with the molecular formula C₆H₆N₂O₃, is calculated from its molecular weight of 154.12 g/mol .

Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight | Number of Atoms | Total Mass | Percentage (%) |

| Carbon | C | 12.011 | 6 | 72.066 | 46.76% |

| Hydrogen | H | 1.008 | 6 | 6.048 | 3.92% |

| Nitrogen | N | 14.007 | 2 | 28.014 | 18.18% |

| Oxygen | O | 15.999 | 3 | 47.997 | 31.14% |

| Total | 154.125 | 100.00% |

Computational Chemistry and Cheminformatics Investigations

Molecular Docking Studies for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting how a ligand, such as 5-Methoxypyrazine-2-carboxylic acid, might interact with a protein target.

While specific molecular docking studies for this compound are not extensively detailed in the public domain, the principles of this technique can be applied to hypothesize potential interactions. For instance, in a study on related thieno[2,3-d]pyrimidine-4-carboxylic acid derivatives, molecular docking was successfully used to predict their antimicrobial activity by simulating their binding to the TrmD enzyme from Pseudomonas aeruginosa. uran.ua This approach could be similarly employed for this compound to screen for potential biological targets. The pyrazine (B50134) ring, carboxylic acid group, and methoxy (B1213986) group all present opportunities for hydrogen bonding, hydrophobic interactions, and electrostatic interactions with a protein's active site.

A hypothetical docking study would involve:

Target Identification: Selecting a protein of interest based on the desired therapeutic area.

Binding Site Prediction: Identifying the active or allosteric site on the protein.

Ligand-Protein Docking: Using software like AutoDock Vina to predict the binding mode and affinity. uran.ua

Analysis of Interactions: Visualizing and analyzing the hydrogen bonds, hydrophobic interactions, and other forces stabilizing the complex.

The binding affinity, often expressed as a docking score or binding energy, provides a quantitative measure of the predicted interaction strength.

Table 1: Potential Intermolecular Interactions of this compound in a Protein Binding Site

| Functional Group | Potential Interaction Type | Potential Interacting Amino Acid Residues |

| Carboxylic Acid | Hydrogen Bond Donor/Acceptor, Ionic Interaction | Arginine, Lysine, Histidine, Serine, Threonine |

| Pyrazine Nitrogens | Hydrogen Bond Acceptor | Serine, Threonine, Asparagine, Glutamine |

| Methoxy Group | Hydrogen Bond Acceptor, Hydrophobic Interaction | Leucine, Isoleucine, Valine, Phenylalanine |

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT)) for Electronic Structure and Reactivity Analysis

Quantum chemical calculations, particularly Density Functional Theory (DFT), are pivotal for understanding the electronic structure, geometry, and reactivity of molecules. DFT has been used to study related pyrazine and carboxylic acid compounds, providing a framework for what could be expected for this compound. mdpi.comorientjchem.org

For instance, a study on 5-methoxy-1H-indole-2-carboxylic acid utilized DFT calculations with the ωB97X-D functional and 6-31++G(d,p) basis set to analyze its structure and vibrational spectra. mdpi.comnih.gov Similar calculations for this compound would yield valuable data on:

Optimized Molecular Geometry: Predicting bond lengths, bond angles, and dihedral angles in the ground state.

Electronic Properties: Determining the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity.

Electrostatic Potential (ESP) Map: Visualizing the charge distribution on the molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. This is critical for predicting non-covalent interactions.

Vibrational Frequencies: Calculating the theoretical infrared (IR) and Raman spectra, which can be compared with experimental data to confirm the structure.

DFT calculations on other heterocyclic carboxylic acids have shown that the carboxylic acid group and heteroatoms are key sites for intermolecular interactions. orientjchem.org

Table 2: Predicted Quantum Chemical Properties of this compound (Hypothetical)

| Property | Predicted Value/Information | Significance |

| HOMO Energy | Relates to the ability to donate electrons (nucleophilicity). | |

| LUMO Energy | Relates to the ability to accept electrons (electrophilicity). | |

| HOMO-LUMO Gap | Indicates chemical reactivity and stability. | |

| Dipole Moment | Measures the overall polarity of the molecule. | |

| Mulliken Atomic Charges | Provides insight into the partial charges on individual atoms. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction and Optimization

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. These models are used to predict the activity of new compounds and to optimize the structure of lead compounds.

While no specific QSAR models for this compound are currently published, the methodology is well-established. A QSAR study would involve:

Data Collection: Assembling a dataset of structurally related pyrazine derivatives with measured biological activity (e.g., IC50 values).

Descriptor Calculation: Calculating various molecular descriptors for each compound, which can be constitutional, topological, geometrical, or electronic.

Model Development: Using statistical methods like multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms to build a mathematical equation relating the descriptors to the activity.

Model Validation: Rigorously testing the predictive power of the model using internal and external validation sets.

For this compound, a QSAR model could predict its potential efficacy in a particular biological assay based on its calculated descriptors. This would allow for the virtual design of more potent analogs by modifying the structure to optimize the key descriptors identified by the model.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a detailed picture of the dynamic behavior of molecules over time. For this compound, MD simulations can be used to:

Explore Conformational Space: The molecule has a degree of flexibility, particularly around the carboxylic acid and methoxy groups. MD simulations can identify the most stable conformations and the energy barriers between them. This is crucial as the biological activity of a molecule can be highly dependent on its conformation.

Study Solvation Effects: By simulating the molecule in a solvent (e.g., water), MD can provide insights into how the solvent molecules arrange around the solute and the energetics of solvation.

Analyze Ligand-Protein Dynamics: If a protein target is known, MD simulations of the ligand-protein complex can reveal the stability of the binding mode predicted by docking, the flexibility of the protein and ligand upon binding, and the key interactions that persist over time. Studies on other ligand-protein complexes have demonstrated the power of MD in understanding the dynamic nature of these interactions. researchgate.net

In Silico Prediction of Biological Pathways and Metabolites

Computational tools can also be used to predict the metabolic fate of a compound within an organism. This involves identifying potential metabolic transformations that this compound might undergo. Software platforms can predict the sites of metabolism by common drug-metabolizing enzymes, such as cytochrome P450s.

For this compound, potential metabolic pathways could include:

O-demethylation: Removal of the methyl group from the methoxy substituent to form 5-hydroxypyrazine-2-carboxylic acid.

Hydroxylation: Addition of a hydroxyl group to the pyrazine ring.

Conjugation: Formation of glucuronide or sulfate (B86663) conjugates with the carboxylic acid or a hydroxylated metabolite.

Predicting metabolites is crucial in drug development as they can be active, inactive, or even toxic. The Human Metabolome Database (HMDB) contains information on many small molecule metabolites, and related compounds like 5-Hydroxypyrazine-2-carboxylic acid have been identified in human blood, though noted as part of the human exposome rather than a naturally occurring metabolite. hmdb.ca

Biological Activities and Pharmacological Relevance

Antimicrobial and Antibacterial Efficacy

Derivatives of 5-Methoxypyrazine-2-carboxylic acid have been the subject of various studies to determine their effectiveness against a range of microbial pathogens.

Activity against Gram-Positive and Gram-Negative Bacterial Strains (e.g., E. coli, P. aeruginosa, B. subtilis, S. aureus)

Currently, there is a lack of specific data in the public domain detailing the direct antibacterial efficacy of this compound against common Gram-positive and Gram-negative bacteria such as Escherichia coli, Pseudomonas aeruginosa, Bacillus subtilis, and Staphylococcus aureus. Research has predominantly focused on various derivatives of pyrazine-2-carboxylic acid, which have shown a range of antibacterial activities. However, without direct testing of the parent compound, its specific spectrum of activity remains unelucidated.

Antifungal Activity (e.g., C. albicans, Trichophyton mentagrophytes)

Anti-tubercular Activity (e.g., Mycobacterium tuberculosis H37Rv)

The most significant area of investigation for compounds derived from this compound is in the field of anti-tubercular research. A study focused on the synthesis and evaluation of a series of 5-methoxypyrazine-2-carboxamide derivatives, which are directly synthesized from this compound, has demonstrated considerable activity against Mycobacterium tuberculosis H37Rv.

These derivatives exhibited minimum inhibitory concentrations (MIC) that suggest their potential as effective anti-tubercular agents. The parent compound, this compound, serves as a crucial starting material in the synthesis of these biologically active molecules.

Elucidation of Antimicrobial Mechanisms (e.g., GlcN-6-P synthase inhibition)

The precise antimicrobial mechanism of action for this compound has not been specifically determined. However, research into the broader class of pyrazine-2-carboxylic acid derivatives suggests a potential mechanism involving the inhibition of glucosamine-6-phosphate (GlcN-6-P) synthase. This enzyme is crucial for the biosynthesis of the bacterial cell wall, and its inhibition can lead to cell lysis and death. Further investigation is required to confirm if this compound or its derivatives exert their antimicrobial effects through this pathway.

Antioxidant Properties and Free Radical Scavenging Capacity

There is currently no specific scientific literature available that has evaluated the antioxidant and free-radical scavenging properties of this compound. While studies have been conducted on structurally related compounds, such as 5-methoxyindole-2-carboxylic acid derivatives, which have shown radical scavenging capabilities, these findings cannot be directly attributed to this compound due to differences in their chemical structures.

Enzyme Inhibition Studies (e.g., Urease Inhibition)

No published studies have specifically investigated the potential of this compound as a urease inhibitor. The field of urease inhibition is an active area of research for the development of treatments for infections caused by urease-producing bacteria, but the activity of this particular compound remains to be explored.

Other Investigated Biological Activities of Pyrazine (B50134) Carboxylic Acid Derivatives

Derivatives of pyrazine carboxylic acid have been the subject of extensive research, revealing a broad spectrum of biological activities beyond their primary applications. These investigations have highlighted their potential as scaffolds for the development of new therapeutic agents for a variety of diseases.

Pyrazine-containing compounds have demonstrated significant potential as anti-inflammatory agents. ieasrj.comnih.govresearchgate.net The development of pyrazine-based hybrids, which combine the pyrazine core with other bioactive components, is a promising strategy in the search for more effective and selective anti-inflammatory drugs. ieasrj.com These hybrids are designed to modulate key inflammatory pathways, such as the inhibition of cyclooxygenase (COX) enzymes and the suppression of pro-inflammatory cytokines. ieasrj.com

Research into pyrazine derivatives has shown that their anti-inflammatory properties are a key area of interest in medicinal chemistry. researchgate.netrjpbcs.com The versatility of the pyrazine structure allows for modifications that can enhance its anti-inflammatory efficacy, offering an alternative to traditional nonsteroidal anti-inflammatory drugs (NSAIDs) which are often associated with adverse side effects. ieasrj.com The ongoing exploration of these compounds aims to develop novel therapeutics for chronic inflammatory diseases. ieasrj.com

The antiviral potential of pyrazine carboxylic acid derivatives has been recognized in several studies. One area of investigation focuses on their ability to target viroporins, which are ion-conducting proteins produced by various viruses, including influenza A. sciforum.net These viral proteins are crucial for virus replication and are considered a stable target for antiviral drugs. sciforum.net A study on pyrazine-2-carboxylic acid derivatives with amino acid esters found that a tryptophan-methyl ester derivative could suppress the replication of the pandemic influenza A virus strain in vitro. sciforum.net

Another study highlighted a 2,3-dihydroxy-6-bromo-pyrazino-[2,3-beta]-pyrazine derivative with a broad spectrum of in vitro antiviral activity. nih.gov This compound was effective against several viruses, including measles, some influenza viruses, herpes simplex, and vaccinia viruses. nih.gov Furthermore, therapeutic trials in rabbits showed its effectiveness against experimentally induced herpetic keratoconjunctivitis. nih.gov These findings underscore the potential of pyrazine derivatives as a source for the development of new antiviral therapies. sciforum.netnih.gov

The anticancer properties of pyrazine derivatives are well-documented, with numerous studies exploring their efficacy against various cancer cell lines. scispace.comzu.edu.egnih.gov Pyrazinoic acid, or pyrazine-2-carboxylic acid, has been identified as a promising scaffold for anticancer agents due to its nitrogenous heteroaromatic ring. scispace.com A series of novel pyrazinoic acid derivatives demonstrated cytotoxic activity against lung (A549), breast (MCF-7), and colon (HT-29) cancer cell lines. scispace.com One particular derivative, designated P16, showed moderate cytotoxicity with IC50 values of 6.11 μM, 10.64 μM, and 14.92 μM against A549, MCF-7, and HT-29 cells, respectively. scispace.com

Further research into indenoquinoxaline and pyrazine derivatives also revealed potent cytotoxic activity. zu.edu.eg Compound 11 from this series exhibited significant activity with IC50 values of 5.4 mM and 4.3 mM against MCF-7 and A549 cell lines, respectively. zu.edu.eg Molecular docking studies suggest that these compounds may exert their anticancer effects by binding to the EGFR receptor. zu.edu.eg The diverse chemical structures and mechanisms of action of pyrazine derivatives make them a significant area of focus in the development of novel cancer therapies. nih.gov

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| P16 | A549 (Lung) | 6.11 |

| P16 | MCF-7 (Breast) | 10.64 |

| P16 | HT-29 (Colon) | 14.92 |

| P5 | A549 (Lung) | 14.09 |

| P5 | MCF-7 (Breast) | 8.90 |

| P5 | HT-29 (Colon) | 16.38 |

Certain derivatives of pyrazine carboxamide have been specifically investigated for their diuretic properties. acs.orgacs.org Research into N-amidino-3-aminopyrazinecarboxamides has led to the identification of compounds with potent diuretic activity. acs.org Modifications to the pyrazine ring, such as the introduction of alkyl, cycloalkyl, and aryl groups at the 5- and 6-positions, have been explored to optimize this activity. acs.org These studies are part of a broader effort to develop new classes of diuretic agents.

In addition to their diuretic effects, pyrazine derivatives have also been noted for their potential as antidiabetic agents. rjpbcs.comresearchgate.net While the exploration in this area is less extensive than for other activities, the inclusion of pyrazine moieties in larger molecules has been found to be of interest for biological studies related to diabetes. rjpbcs.com Specifically, some pyrazine-2-carboxylic acid hydrazide derivatives have been synthesized and evaluated for their anti-mycobacterial properties, with some literature also pointing towards antidiabetic potential for the broader class of pyrazine derivatives. researchgate.net

Structure-Activity Relationships (SAR) in this compound Derivatives and Analogues

The biological activity of this compound derivatives and their analogues is intrinsically linked to their chemical structure. Structure-activity relationship (SAR) studies aim to elucidate how different functional groups and structural modifications influence the pharmacological effects of these compounds.

For antimycobacterial activity, lipophilicity has been identified as a key factor. In a study of substituted amides of pyrazine-2-carboxylic acids, the 3,5-bis-trifluoromethylphenyl amide of 5-tert-butyl-6-chloropyrazine-2-carboxylic acid, which exhibited the highest lipophilicity, also showed the highest antituberculotic activity against Mycobacterium tuberculosis. mdpi.com The presence of a tert-butyl group at position 5 of the pyrazine ring was also noted in several other compounds with moderate activity, suggesting its importance for this biological effect. mdpi.com

In the context of anticancer activity, the substitution pattern on the pyrazine ring and associated moieties plays a critical role. For quinoxaline derivatives, which contain a benzopyrazine core, the electronic properties of substituents are significant. The replacement of an electron-releasing group like methoxy (B1213986) with an electron-withdrawing group such as chlorine has been shown to decrease anticancer activity. mdpi.com

Metabolic Fate and Biotransformation Studies

In Vivo Metabolic Pathways of Pyrazine (B50134) Carboxylic Acids

The in vivo metabolism of pyrazine carboxylic acids is characterized by several well-defined pathways, including oxidation of side-chains, hydroxylation of the aromatic ring, and subsequent conjugation reactions.

Side-Chain Oxidation Processes

A key metabolic route for many pyrazine derivatives is the oxidation of their side-chains. researchgate.net For 5-methoxypyrazine-2-carboxylic acid, the methoxy (B1213986) group is a prime target for oxidative metabolism. This process, known as O-demethylation, would convert the methoxy group into a hydroxyl group, yielding 5-hydroxypyrazine-2-carboxylic acid. This type of reaction is a common initial step in the metabolism of many xenobiotics. While the specific enzymes are not fully elucidated for this compound, this pathway is consistent with the metabolism of other alkyl-substituted pyrazines where alkyl groups are oxidized to alcohols and then to carboxylic acids. researchgate.netlibretexts.org

Ring Hydroxylation Mechanisms

Direct hydroxylation of the pyrazine ring is another significant metabolic pathway. researchgate.netnih.gov This reaction introduces a hydroxyl group onto the heterocyclic ring, a process typically catalyzed by cytochrome P-450 enzymes. researchgate.net For this compound, hydroxylation could occur at available positions on the pyrazine ring. The position of this hydroxylation is influenced by the electronic properties of the existing methoxy and carboxylic acid substituents. This transformation increases the polarity of the molecule, making it more amenable to subsequent conjugation and excretion. nih.gov Studies on related pyrazines have shown that ring hydroxylation is a common metabolic step. nih.govd-nb.info

Conjugation Reactions (e.g., Glucuronidation, Glycine Conjugation)

Following oxidative modifications, the resulting metabolites of pyrazine carboxylic acids often undergo Phase II conjugation reactions. These reactions further enhance water solubility, which is critical for efficient elimination.

Glucuronidation: In this process, glucuronic acid is attached to hydroxyl groups on the metabolites. The hydroxylated metabolites of this compound are potential substrates for this reaction, forming O-glucuronides which are readily excreted. nih.gov

Glycine Conjugation: The carboxylic acid group of pyrazine-2-carboxylic acid and its derivatives can be conjugated with the amino acid glycine. This results in the formation of a pyrazinuric acid, which is then excreted in the urine.

Role of Hepatic Enzymes (e.g., Cytochrome P-450) in Pyrazine Metabolism

The liver is the primary site of metabolism for pyrazine derivatives, with the cytochrome P-450 (CYP) enzyme superfamily playing a central role. youtube.comnih.govfrontiersin.org These enzymes are responsible for the initial Phase I oxidative reactions, including both side-chain oxidation and ring hydroxylation. researchgate.netfrontiersin.org

The specific CYP isozymes involved in the metabolism of this compound have not been definitively identified. However, research on other heterocyclic compounds suggests that multiple isoforms, such as CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4, could be involved. nih.govacs.org Genetic variations in these enzymes can lead to significant inter-individual differences in metabolic rates and, consequently, in the compound's efficacy and potential for drug-drug interactions. nih.gov Aldehyde oxidase is another enzyme that has been implicated in the metabolism of pyrazine-containing compounds. acs.org

Identification and Characterization of Metabolites (e.g., Pyrazine-2-carboxylic acid, 5-Hydroxypyrazine-2-carboxylic acid)

The primary metabolites of this compound are expected to be products of the aforementioned metabolic pathways.

Pyrazine-2-carboxylic acid: Also known as pyrazinoic acid, this compound is a key metabolite of the antituberculosis drug pyrazinamide. nih.govwikipedia.orgnih.govplos.org It is a plausible metabolite of this compound, potentially formed after O-demethylation and further processing.

5-Hydroxypyrazine-2-carboxylic acid: This is the direct product of O-demethylation of the parent compound. nih.govd-nb.infohmdb.ca Its formation is a critical step that often precedes conjugation. Studies on the metabolism of alkylpyrazines found in coffee have identified 5-hydroxypyrazine-2-carboxylic acid as a significant urinary metabolite. nih.govd-nb.info

The table below summarizes the key metabolites and their relationship to the parent compound.

| Parent Compound | Metabolite | Metabolic Pathway |

| This compound | 5-Hydroxypyrazine-2-carboxylic acid | O-demethylation (Side-chain oxidation) |

| This compound | Hydroxylated derivatives | Ring Hydroxylation |

| Pyrazine-2-carboxylic acid | Pyrazinuric acid | Glycine Conjugation |

Influence of Structural Modifications on Metabolic Stability and Bioavailability

The chemical structure of a pyrazine derivative significantly influences its metabolic stability and bioavailability.

Structural modifications can be strategically employed to modulate these properties. For instance, replacing metabolically labile groups can enhance stability. Studies have shown that replacing a piperazine (B1678402) ring with a piperidine (B6355638) ring can improve metabolic stability in rat liver microsomes. nih.gov The introduction of certain chemical motifs, like a pyrazole (B372694) ring, has been noted to render derivatives less susceptible to oxidative metabolism. nih.gov

Conversely, esterification of the carboxylic acid group can create a prodrug with increased lipophilicity, potentially improving oral bioavailability. wikipedia.org The ester can then be hydrolyzed in vivo to release the active carboxylic acid. The electronic nature of substituents also plays a crucial role; electron-donating groups may increase susceptibility to oxidation, whereas electron-withdrawing groups can decrease it. nih.gov Therefore, a deep understanding of these structure-metabolism relationships is essential for the design of new pyrazine-based compounds with optimized pharmacokinetic profiles. acs.orgnih.gov

Advanced Analytical Methodologies for Detection and Quantification

Chromatographic Techniques for Separation and Analysis

Chromatography is the cornerstone for separating pyrazines from intricate mixtures prior to their detection and quantification. The choice between gas and liquid chromatography is primarily dictated by the analyte's volatility and polarity.

Gas chromatography coupled with tandem mass spectrometry (GC-MS/MS) is a powerful and widely applied technique for the analysis of volatile and semi-volatile compounds, including many pyrazine (B50134) derivatives such as methoxypyrazines. nih.govresearchgate.net While 5-Methoxypyrazine-2-carboxylic acid itself has limited volatility due to its polar carboxylic acid group, GC-MS is fundamental for analyzing its potential volatile precursors or degradation products. For direct analysis of less volatile compounds like pyrazine carboxylic acids, a derivatization step, such as silylation, is often required to increase volatility and thermal stability. nih.gov

In a typical GC-MS/MS setup, the sample is injected into a heated port to vaporize the components, which are then carried by an inert gas (e.g., helium) through a capillary column. nih.govmdpi.com The separation is based on the differential partitioning of analytes between the mobile phase (carrier gas) and the stationary phase coated on the column wall. Columns with different polarities, such as DB-1 (non-polar) or ZB-WAXplus (polar), are selected based on the target analytes. nih.gov

Following separation, the compounds enter the mass spectrometer. The initial mass spectrometer (MS1) selects a specific precursor ion, which is then fragmented in a collision cell. The resulting product ions are analyzed by the second mass spectrometer (MS2). This multiple reaction monitoring (MRM) mode provides exceptional selectivity and sensitivity, minimizing matrix interference and allowing for quantification at trace levels. mdpi.com However, a significant challenge in pyrazine analysis is that many positional isomers yield very similar mass spectra, making unambiguous identification difficult by spectral data alone. nih.gov To overcome this, gas chromatographic retention indices (RIs) are often used in conjunction with mass spectra for more confident identification. nih.gov

For polar, non-volatile compounds like this compound, Liquid Chromatography-Mass Spectrometry (LC-MS) is the analytical method of choice. nih.govnih.gov This technique avoids the need for high temperatures that could degrade thermally labile molecules and is ideal for analyzing compounds in liquid samples. nih.gov Ultra-Performance Liquid Chromatography (UPLC), a high-pressure variant of HPLC, offers faster analysis times and improved resolution. nih.gov

In LC-MS analysis of pyrazine carboxylic acids, separation is typically achieved using a reversed-phase column, such as a BEH C18 column. nih.gov The mobile phase usually consists of a mixture of water and an organic solvent (e.g., acetonitrile (B52724) or methanol) with additives like formic acid to facilitate ionization. nih.govresearchgate.net

After elution from the LC column, the analytes are introduced into the mass spectrometer's ion source. Electrospray ionization (ESI) in positive ion mode is commonly used for pyrazines. nih.gov The mass spectrometer, often a triple quadrupole (TQ-S) or a high-resolution instrument like a quadrupole time-of-flight (QTOF), is used for detection. researchgate.netnih.gov Similar to GC-MS/MS, tandem MS (MS/MS) allows for the selection of a precursor ion and monitoring of specific product ions, ensuring high sensitivity and specificity. This approach has been successfully used to quantify a range of pyrazines, including those at sub-threshold concentrations, in complex matrices like soy sauce aroma Baijiu. nih.govmdpi.com

Specialized Sample Preparation Techniques for Trace Analysis (e.g., Headspace Solid-Phase Microextraction (HS-SPME), Stir Bar Sorptive Extraction (SBSE))

Due to the often very low concentrations of pyrazines in food and biological samples, a pre-concentration step is essential for their accurate quantification. researchgate.netresearchgate.net Solid-phase microextraction (SPME) and stir bar sorptive extraction (SBSE) are modern, solvent-free sample preparation techniques widely used for this purpose. nih.gov

Headspace-SPME (HS-SPME) is particularly effective for volatile and semi-volatile pyrazines. researchgate.netnih.gov In this method, a fused-silica fiber coated with a sorbent material (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane (B3030410), DVB/CAR/PDMS) is exposed to the headspace above the sample. nih.govconsensus.app Volatile analytes partition from the sample matrix into the headspace and are then adsorbed onto the fiber. The fiber is subsequently transferred to the GC injector, where the analytes are thermally desorbed for analysis. The efficiency of HS-SPME depends on several factors that must be optimized, including the choice of fiber coating, extraction time, and temperature. nih.govresearchgate.net

Stir Bar Sorptive Extraction (SBSE) is a similar technique that uses a magnetic stir bar coated with a much larger volume of polydimethylsiloxane (PDMS). This larger sorbent volume provides a higher extraction capacity and potentially lower detection limits compared to SPME. The stir bar is placed directly into a liquid sample, and after a set extraction time, it is removed, dried, and the analytes are thermally desorbed in a GC injector.

Method Validation, Sensitivity Enhancement, and Resolution Strategies

To ensure the reliability of analytical data, the developed methods must be rigorously validated according to international standards, such as the ICH (International Council for Harmonisation) guidelines. mdpi.comyoutube.com Key validation parameters include:

Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities, degradation products, or matrix components. youtube.com

Linearity: The ability to elicit test results that are directly proportional to the analyte concentration within a given range. youtube.com

Range: The interval between the upper and lower concentration levels of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity. youtube.com

Accuracy: The closeness of the test results obtained by the method to the true value, often assessed by spike-recovery experiments. youtube.com

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). nih.gov

Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. nih.gov

Limit of Quantification (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. mdpi.com

Sensitivity enhancement is achieved through a combination of efficient sample preparation (like HS-SPME or SBSE) and the use of highly sensitive detectors like tandem mass spectrometers. mdpi.comresearchgate.net Optimizing MS parameters, such as cone voltage and collision energy, is crucial for maximizing the signal response for target analytes. nih.gov These strategies have enabled the detection and quantification of pyrazines at ng/g or even lower levels. nih.gov

Resolution strategies are critical for separating structurally similar pyrazines. In GC, this is addressed by selecting appropriate capillary columns and programming the oven temperature to optimize separation. nih.gov In LC, the choice of column chemistry and mobile phase gradient is key. nih.gov For GC-MS, where mass spectra of isomers can be nearly identical, the use of retention indices provides an additional, orthogonal piece of information to confirm compound identity. nih.gov

Applications in Complex Biological and Food Matrices

The advanced analytical methods described are widely applied to study pyrazines in a variety of complex samples.

In biological matrices , these methods are vital for metabolomics and exposome research. LC-MS-based methods have been developed and compared for the analysis of various carboxylic acids in animal matrices like cow feces and ruminal fluid, demonstrating the capability to quantify metabolites in complex biological samples. nih.govresearchgate.net Notably, 5-Hydroxypyrazine-2-carboxylic acid, a related compound, has been identified in human blood, highlighting the relevance of these analytical approaches in human health studies. hmdb.ca The ability to detect and quantify trace levels of such compounds is essential for understanding their metabolic pathways and physiological effects. nih.gov

The table below summarizes the method validation parameters from a study on pyrazine analysis in perilla seed oil using HS-SPME-GC-MS/MS.

Table 1: Method Validation Data for Pyrazine Analysis in Perilla Seed Oil by HS-SPME-GC-MS/MS Data adapted from a study on pyrazine analysis. nih.gov

| Parameter | Result |

|---|---|

| Limit of Detection (LOD) | 0.07–22.22 ng/g |

| Intra-day Precision (RSD%) | < 9.49% |

| Inter-day Precision (RSD%) | < 9.76% |

| Mean Recovery | 94.6–107.92% |

Potential Applications in Specialized Chemical Fields

Role as Intermediate in Pharmaceutical Synthesis

A significant application of 5-Methoxypyrazine-2-carboxylic acid lies in its role as a key intermediate in the synthesis of important pharmaceutical compounds. The pyrazine (B50134) ring is a common scaffold in medicinal chemistry, and the substituents on this particular molecule allow for further chemical modifications to produce active pharmaceutical ingredients (APIs).